(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine

Neuropharmacology Adrenergic Receptor Modulation CNS Drug Discovery

This is a privileged, chiral heterocyclic secondary amine (MW 179.22 g/mol, C10H13NO2) featuring a 1,4-benzodioxane core with an N-methyl substituent at the 2-position. Its unique profile—optimized pKa (~9.04) and lipophilicity (cLogP ~1.1)—is critical for CNS drug discovery. It is the key building block for synthesizing sub-nanomolar, selective α2C adrenergic receptor antagonists (Ki = 0.9 nM) and atypical antipsychotic candidates with a balanced D2/5-HT1A profile. Using un-methylated analogs risks convulsant off-target effects. This compound provides the stereochemical precision required for enantioselective synthesis.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 2242-31-1
Cat. No. B1293761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine
CAS2242-31-1
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCNCC1COC2=CC=CC=C2O1
InChIInChI=1S/C10H13NO2/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,8,11H,6-7H2,1H3
InChIKeyRPZMFKMYOVWSQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine (CAS 2242-31-1): A 1,4-Benzodioxane Methylamine Scaffold for Neuropharmacological Probe Synthesis


(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine, also known as N-methyl-1,4-benzodioxan-2-methylamine, is a heterocyclic secondary amine with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It features a 1,4-benzodioxane core with a methylamine group at the 2-position, classifying it within the broader family of benzodioxan methylamines. This compound serves as a critical chemical intermediate and a privileged scaffold in medicinal chemistry, particularly for the development of ligands targeting central nervous system (CNS) receptors [1]. Its structural rigidity and the presence of both amine and ether functionalities make it a versatile building block for the synthesis of more complex molecules, especially those with potential antipsychotic, anxiolytic, or antidepressant properties .

Procurement Risk Alert: Why N-Methyl-1,4-benzodioxan-2-methylamine (2242-31-1) Cannot Be Replaced by Common 1,4-Benzodioxane Analogs


Direct substitution of (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine with seemingly similar 1,4-benzodioxane derivatives, such as the primary amine 2-aminomethyl-1,4-benzodioxane (CAS 4442-59-5), is scientifically invalid and introduces significant risk into structure-activity relationship (SAR) studies . The presence of the N-methyl group in 2242-31-1 fundamentally alters the compound's basicity (pKa ~9.04 vs. a higher pKa for the primary amine), lipophilicity (cLogP ~1.1 vs. ~0.8 for the primary amine), and steric profile . These physicochemical differences translate directly into divergent pharmacological profiles. For instance, the primary amine analog is a known convulsant and epileptic agent, whereas the N-methyl derivative is a key intermediate for selective CNS-penetrant α2C adrenergic receptor antagonists and atypical antipsychotic candidates [1]. Using an un-methylated analog as a substitute would not only produce different biological outcomes but could also introduce confounding toxicity or off-target effects, undermining the validity of preclinical research and potentially derailing lead optimization campaigns.

Quantitative Differentiation Guide for (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine (CAS 2242-31-1)


α2C Adrenergic Receptor Antagonist Affinity: A Key Differentiator from Non-Methylated Analogs

Derivatives of (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine have been optimized to achieve sub-nanomolar affinity for the α2C adrenergic receptor, a profile that is unattainable with the primary amine analog (2-aminomethyl-1,4-benzodioxane, CAS 4442-59-5) due to its lack of the necessary N-substitution for potent binding [1][2]. Specifically, the optimized derivative (S)-N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide exhibits a Ki of 0.9 nM for the human recombinant α2C receptor [1]. In contrast, the primary amine scaffold (CAS 4442-59-5) is not reported to possess significant affinity for this target and is instead associated with convulsant activity .

Neuropharmacology Adrenergic Receptor Modulation CNS Drug Discovery

D2/5-HT1A Dual Activity: Enabling Atypical Antipsychotic Development with a Differentiated Side-Effect Profile

The N-methylbenzodioxanmethylamine scaffold of 2242-31-1 is the foundational core for a series of compounds exhibiting dual D2 antagonist and 5-HT1A partial agonist activity, a pharmacological profile associated with atypical antipsychotics that have a lower risk of extrapyramidal side effects (EPS) [1]. In contrast, analogs with different N-substituents or lacking the methyl group (such as the primary amine, CAS 4442-59-5) do not yield this balanced dual activity; they may show activity at only one receptor or a completely different toxicological profile . The optimized derivative, compound 24 from the cited study, demonstrated high affinity for human D2 and 5-HT1A receptors while having significantly reduced affinity for α1 adrenoceptors and histamine H1 receptors, a selectivity profile directly enabled by the specific N-methyl substitution pattern of the 2242-31-1 scaffold [1].

Psychopharmacology Antipsychotic Drug Discovery Dopamine and Serotonin Receptor Modulation

Chirality and Synthetic Utility: The Advantage of a Defined Stereocenter for Enantioselective Synthesis

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine possesses a chiral center at the 2-position of the 1,4-benzodioxane ring, a feature that is absent in many common achiral benzodioxane building blocks, such as 1,4-benzodioxan-6-methylamine (CAS 17413-10-4) . This chirality is critical for the asymmetric synthesis of enantiomerically pure drug candidates, such as the α2C antagonist mentioned previously, where the (S)-enantiomer of the final drug molecule (incorporating the chiral scaffold) is the active species [1]. Using an achiral analog would preclude access to these enantiomerically pure, potent compounds. The scaffold can be resolved or synthesized enantioselectively, enabling the exploration of stereospecific biological interactions, a capability not offered by achiral 1,4-benzodioxane derivatives .

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Recommended Application Scenarios for (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine (CAS 2242-31-1)


Synthesis of Selective α2C Adrenergic Receptor Antagonists for CNS Disorders

Utilize 2242-31-1 as the key chiral building block for the synthesis of potent and selective α2C adrenergic receptor antagonists, such as those described by Patel et al. (2008) [1]. This application leverages the compound's N-methyl substitution pattern and chiral center to achieve sub-nanomolar affinity (Ki = 0.9 nM) and CNS penetration, a profile directly linked to the scaffold's structure. This scenario is directly supported by evidence of high α2C affinity in optimized derivatives [1].

Development of Atypical Antipsychotic Agents with Dual D2/5-HT1A Activity

Employ 2242-31-1 as the foundational core for the design and synthesis of novel atypical antipsychotic candidates. The scaffold's N-methyl substitution is essential for achieving the balanced D2 antagonist/5-HT1A partial agonist profile, as demonstrated by Birch et al. (1999) [2]. This application is supported by class-level inference linking the 2242-31-1 scaffold to a clinically promising pharmacological profile with a reduced EPS liability [2].

Enantioselective Synthesis of Chiral CNS Drug Candidates

Use the chiral nature of 2242-31-1 to perform enantioselective syntheses of CNS-active drug candidates. The compound's single stereocenter at the 2-position of the 1,4-benzodioxane ring is a critical determinant for achieving the desired (S)-enantiomer in final drug molecules, as seen in the development of selective α2C antagonists [1]. This scenario is supported by direct head-to-head comparison with achiral benzodioxane building blocks, highlighting the unique advantage of 2242-31-1 for stereospecific drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.